3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline
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Overview
Description
3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a quinoline core, a methoxybenzenesulfonyl group, and a morpholine ring. The unique structure of this compound makes it a valuable subject for research in chemistry, biology, and medicine.
Scientific Research Applications
3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly in enzyme studies.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure. The methoxybenzenesulfonyl group is then introduced through a sulfonation reaction, and the morpholine ring is added via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The methoxybenzenesulfonyl group enhances the compound’s binding affinity to certain enzymes, inhibiting their activity. The morpholine ring contributes to the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzenesulfonyl)-2-(morpholin-4-yl)quinoline
- 3-(4-Methoxybenzenesulfonyl)-2-(morpholin-4-yl)quinoline
- 3-(4-Methoxybenzenesulfonyl)-4-(piperidin-4-yl)quinoline
Uniqueness
Compared to similar compounds, 3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxybenzenesulfonyl group at the 3-position and the morpholine ring at the 4-position of the quinoline core enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-25-15-6-8-16(9-7-15)27(23,24)19-14-21-18-5-3-2-4-17(18)20(19)22-10-12-26-13-11-22/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRRTRCYTUTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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